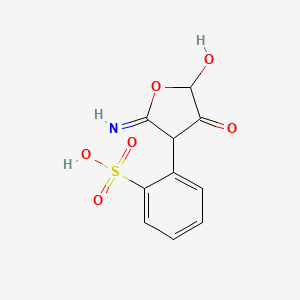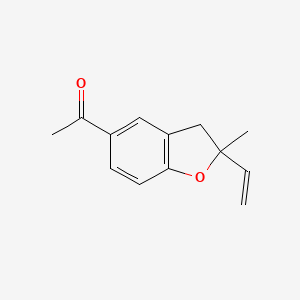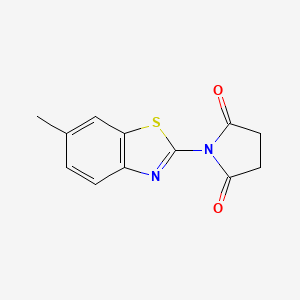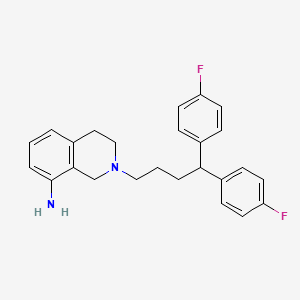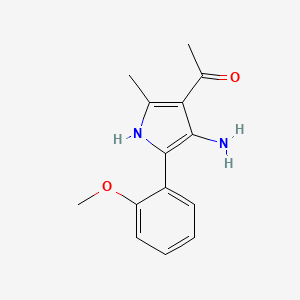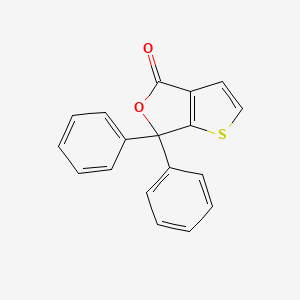
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, with two phenyl groups attached at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6,6-Diphenylthieno(2,3-c)furan-4(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are still under investigation and may vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Diphenylthieno(2,3-c)pyran-4(6H)-one
- 6,6-Diphenylthieno(2,3-c)thiophene-4(6H)-one
- 6,6-Diphenylthieno(2,3-c)oxazole-4(6H)-one
Uniqueness
6,6-Diphenylthieno(2,3-c)furan-4(6H)-one is unique due to its fused thiophene-furan ring system, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research in various fields, including materials science and medicinal chemistry.
Propriétés
Numéro CAS |
63600-01-1 |
|---|---|
Formule moléculaire |
C18H12O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
6,6-diphenylthieno[2,3-c]furan-4-one |
InChI |
InChI=1S/C18H12O2S/c19-17-15-11-12-21-16(15)18(20-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
XKLUARRZMTXZOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C=CS3)C(=O)O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


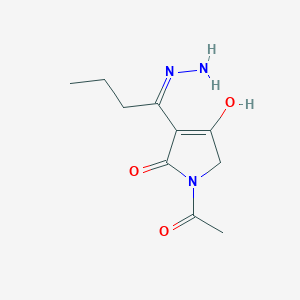
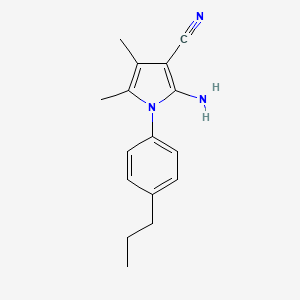
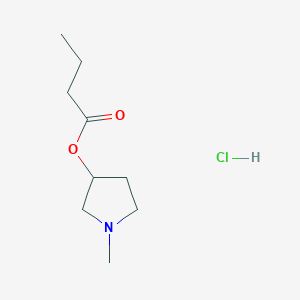
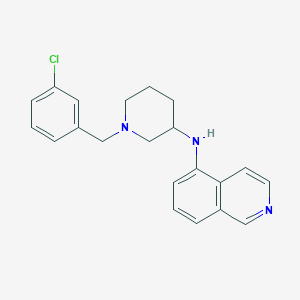
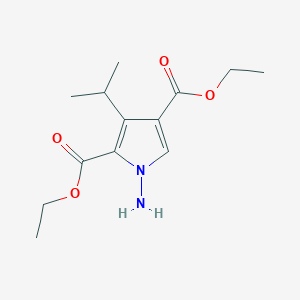
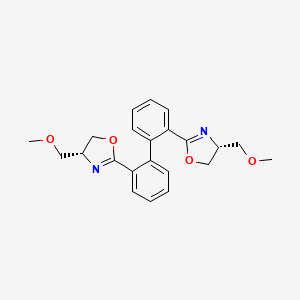
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
